![molecular formula C10H16BF3KNO2 B6300740 Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate CAS No. 2095504-38-2](/img/structure/B6300740.png)
Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate
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Overview
Description
The compound is a complex organic molecule that includes a bicyclic structure and a trifluoroborate group. The bicyclic structure is a 3-azabicyclo[3.1.0]hexane, which is a type of azabicyclic compound . The trifluoroborate group is a common functional group in organic chemistry, often used in synthesis due to its stability and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For example, 2-alkynyl-1-cycloalkenecarbaldehydes undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates, which react with a double bond to form the corresponding cyclopropanes . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of this compound likely includes a bicyclic structure, a carbonyl group, and a trifluoroborate group. The bicyclic structure is a type of ring structure that is common in many organic compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds have been involved in various reactions. For example, 2-alkynyl-1-cycloalkenecarbaldehydes undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
The compound is used in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
2. Synthesis of Biologically Active Natural Products The compound is used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . The title compound is a potential precursor to these natural products . The synthesis utilizes inexpensive reagents and is efficient and selective .
Deprotection of N-Boc Group
The compound is used in the deprotection of the tert-butyl carbamate (N-Boc) protecting group . An efficient, scalable, and sustainable method for the quantitative deprotection of the N-Boc protecting group is described, using down to near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions .
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives, which are significant as a scaffold in the synthesis of biologically active natural products . These derivatives possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
5. Synthesis of Enyne or Diene Substituents The compound is used in the synthesis of indoles with enyne or diene substituents . These syntheses are significant as they overcome the shortcomings of previous methods that utilized expensive reagents or had poor selectivity .
Synthesis of Prenyl Indole Derivatives
The compound is used in the synthesis of natural prenyl indole derivatives . The intermediate products involved in this scheme are useful for the synthesis of these derivatives .
Future Directions
Bicyclic structures like the one in this compound are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthesis methods for these types of compounds.
Mechanism of Action
Target of Action
The primary target of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[31It is known that the compound is used in synthetic organic chemistry for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The compound acts as a reagent in the synthesis of tertiary butyl esters. It enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This process is more efficient, versatile, and sustainable when conducted using flow microreactor systems .
Biochemical Pathways
The compound plays a crucial role in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .
Result of Action
The primary result of the action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate is the efficient and sustainable synthesis of tertiary butyl esters . These esters are widely used in synthetic organic chemistry.
Action Environment
The action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate is influenced by the environment in which it is used. For instance, the use of flow microreactor systems enhances the efficiency and sustainability of the synthesis process . .
properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQPAUUPYDHPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate |
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